molecular formula C11H9NO B1596110 Formamide, N-1-naphthalenyl- CAS No. 6330-51-4

Formamide, N-1-naphthalenyl-

Cat. No. B1596110
CAS RN: 6330-51-4
M. Wt: 171.19 g/mol
InChI Key: CGRYTQQVSFZYCI-UHFFFAOYSA-N
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Description

Formamide, N-1-naphthalenyl-, also known as N-Formyl-1-naphthylamine, is a compound with the molecular formula C11H9NO . It is derived from 1-Acetylnaphthalene and is used in the preparation of S (-)-1- (1’'-naphthyl) ethanol, an important synthetic intermediate of mevinic acid analog. It is also used in the preparation of ®- (+)-1- (1-naphthyl)ethylamine as an intermediate of cinacalcet .


Molecular Structure Analysis

The molecular structure of formamide, N-1-naphthalenyl-, involves a carbonyl and an amino group, both capable of forming strong hydrogen bonds . The formamide molecule is composed of a carbonyl and an amino group, both capable of forming strong hydrogen bonds .


Physical And Chemical Properties Analysis

Formamide, N-1-naphthalenyl-, has a molecular weight of 199.25 . Its boiling point is predicted to be 420.7±24.0 °C, and its density is predicted to be 1.108±0.06 g/cm3 . The pKa is predicted to be 15.43±0.23 .

Scientific Research Applications

Fungicidal Applications

N-(Naphthalen-1-yl)formamide: has been studied for its potential use as a novel fungicide. Research indicates that derivatives of this compound, such as N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) , show inhibitory effects against the plant pathogen Rhizoctonia solani . This compound disrupts the cell wall and cellular organelles, leading to the inhibition of fungal growth.

Molecular Mechanism Investigation

The compound’s ability to affect fungal cells at the molecular level has been utilized to study the inhibition mechanisms. Techniques like transcriptome sequencing and reverse molecular docking have been employed to understand the binding mode with key targets and the resulting physiological changes .

Lead Compound Development

N-(Naphthalen-1-yl)formamide: derivatives are being explored as lead compounds for the development of new fungicides. The research focuses on optimizing the structure for enhanced efficacy and reduced environmental impact .

Organic Synthesis

Derivatives of N-(Naphthalen-1-yl)formamide have been synthesized for use in organic chemistry. For instance, (naphthalen-1-yl-selenyl)acetic acid derivatives have been created using related compounds, showcasing the versatility of the naphthyl moiety in synthesis .

Spectroscopic Analysis

The compound’s structure has been investigated using spectroscopic methods, which is crucial for confirming the identity and purity of synthesized derivatives. This is essential for the development of pharmaceuticals and other chemical products .

Biological Functions and Antifungal Properties

Organoselenium compounds, which can be synthesized from N-(Naphthalen-1-yl)formamide derivatives, are known for their biological importance and antifungal properties. These compounds are being studied for their potential health benefits and use in treating fungal infections .

Electrophile and Nucleophile Introduction

The compound’s derivatives are used to introduce electrophilic or nucleophilic selenium into organic molecules. This is important for creating compounds with specific reactivity and properties for various chemical reactions .

Enrichment Analysis

N-(Naphthalen-1-yl)formamide: and its derivatives can be used in gene ontology and metabolic pathway enrichment analyses. This helps in understanding the biological processes and pathways affected by these compounds, which is valuable for drug discovery and development .

Safety and Hazards

Formamide, N-1-naphthalenyl-, is classified as a Category 2 carcinogen and a Category 1B reproductive toxin . It may cause damage to organs through prolonged or repeated exposure . It is also an irritant to skin, eye, and respiratory tract .

Mechanism of Action

Target of Action

The primary target of N-(Naphthalen-1-yl)formamide is the fungus Rhizoctonia solani . This compound acts as a fungicide, inhibiting the growth and development of the fungus .

Mode of Action

N-(Naphthalen-1-yl)formamide interacts with its target by affecting the microscopic morphology of R. solani . The compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . It also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .

Biochemical Pathways

The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .

Pharmacokinetics

solani suggest that it is able to penetrate the fungal cell wall and interact with internal structures .

Result of Action

The result of N-(Naphthalen-1-yl)formamide’s action is the inhibition of R. solani growth. The treated mycelium produces a red secretion and exhibits progressive creeping growth . The compound also causes significant changes in the microscopic morphology of the fungus, including hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts .

properties

IUPAC Name

N-naphthalen-1-ylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRYTQQVSFZYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212694
Record name Formamide, N-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamide, N-1-naphthalenyl-

CAS RN

6330-51-4
Record name Formamide, N-1-naphthalenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6330-51-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formamide, N-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The catalytic hydrogenation procedure of Example 1 was repeated except that the phenyl isocyanate used therein was replaced by 1.7 g. (0.01 mole) of 1-naphthylisocyanate. Reduction was complete in 45 minutes. The catalyst was removed by filtration and the colorless filtrate then evaporated to dryness giving 1.71 g. of tan-white crude product, m.p. 134° - 135° C. The solid was recrystallized from ethanol-water to give 1.62 g. (94% yield) of dried title product, m.p. 137.5° - 138.5° C.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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